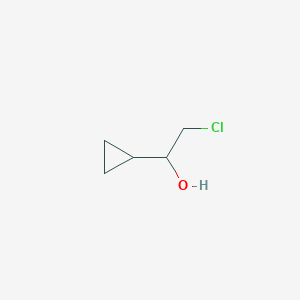

2-Chloro-1-cyclopropylethan-1-ol

Description

Properties

IUPAC Name |

2-chloro-1-cyclopropylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNVXCZRXPDTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropylethan-1-ol can be achieved through several methods. One common approach involves the chlorination of cyclopropylmethyl ketone using a chlorinating agent such as chlorine gas in the presence of a catalyst like aluminum chloride. The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the continuous preparation method is often employed. This involves the use of a continuous preparation system where alpha-acetyl-gamma-butyrolactone is used as the starting material. The process includes sequential chlorination, ring-opening, and ring-closing reactions under automated control to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

2-Chloro-1-cyclopropylethan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

1-Chloro-2-methyl-2-propanol (CAS: Not Specified)

Structural Differences :

- The chlorine atom is positioned on the tertiary carbon of a branched propane chain, adjacent to a methyl group.

- Lacks the cyclopropane ring present in 2-Chloro-1-cyclopropylethan-1-ol.

Key Distinctions :

- The tertiary chlorine in 1-Chloro-2-methyl-2-propanol may enhance stability but reduce nucleophilic substitution activity relative to the secondary chlorine in the target compound.

2-(1-Methylcyclopropyl)ethanol (CAS 19687-04-8)

Structural Differences :

- Contains a methyl-substituted cyclopropane ring but lacks a chlorine atom.

- The hydroxyl group is on the terminal carbon of an ethanol chain.

Key Distinctions :

- The lack of chlorine eliminates electrophilic reactivity pathways available to this compound.

- The methylcyclopropyl group may confer greater steric bulk but less ring strain compared to the unsubstituted cyclopropane in the target compound.

Comparative Data Table

Research Implications

- Synthetic Utility : The chlorine atom enables nucleophilic substitution reactions, while the hydroxyl group allows for oxidation or esterification, offering versatility in drug intermediate synthesis.

Biological Activity

2-Chloro-1-cyclopropylethan-1-ol is a chemical compound that has garnered interest in various fields of medicinal chemistry and biological research. Its unique structure, featuring a cyclopropyl group and a chlorine atom, suggests potential biological activities, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : C5H9ClO

- Molecular Weight : 132.58 g/mol

- IUPAC Name : this compound

- CAS Number : 1063734-79-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures can influence cellular pathways, potentially acting as inhibitors or modulators of enzyme activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, suggesting its utility as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Cytotoxic Effects

Research conducted on cancer cell lines indicates that this compound exhibits cytotoxic effects, particularly against specific cancer types. The compound's ability to induce apoptosis in tumor cells has been documented, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, it may inhibit enzymes involved in metabolic pathways critical to cancer cell proliferation. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes when used in combination with other anticancer agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various chlorinated alcohols, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Cytotoxicity in Cancer Cells : A study involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 30 µM.

- Enzyme Inhibition Studies : In vitro assays showed that the compound inhibited the activity of certain kinases involved in cell signaling pathways, suggesting its potential role as a therapeutic agent targeting specific malignancies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloroethanol | Structure | Antimicrobial; moderate cytotoxicity |

| Cyclopropylmethanol | Structure | Low antimicrobial activity |

| Cyclopropylmethylamine | Structure | Potential neuroactive effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.